

Technical Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

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Compound of Interest

Compound Name:	2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
CAS No.:	182257-03-0
Cat. No.:	B069559

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A Critical Intermediate for Imidazo[4,5-c]pyridine Scaffolds[1]

Executive Summary & Chemical Identity

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) is a highly functionalized pyridine derivative serving as a linchpin intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines.[1][2] These fused systems are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and modulators of the central nervous system.[1]

This guide addresses the synthesis, regiochemical control, and downstream utility of this compound.[1] Unlike simple pyridines, the simultaneous presence of a nitro group (C3), a chlorine atom (C2), and a methylamino group (C4) creates a unique "push-pull" electronic environment that requires precise synthetic handling to avoid regioisomeric byproducts.[1]

Chemical Identification Data

Property	Specification
CAS Number	182257-03-0
IUPAC Name	2-Chloro-N,6-dimethyl-3-nitro-4-pyridinamine
Molecular Formula	C ₇ H ₈ ClN ₃ O ₂
Molecular Weight	201.61 g/mol
SMILES	<chem>CNC1=C(C(=NC(=C1)C)Cl)[O-]</chem>
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Strategy & Regioselectivity

The synthesis of CAS 182257-03-0 typically proceeds via a Nucleophilic Aromatic Substitution () on a di-halogenated precursor.^[1] The core challenge is regioselectivity.^[1]

The Precursor

The standard starting material is 2,4-dichloro-6-methyl-3-nitropyridine.^[1] This molecule possesses two electrophilic sites (C2 and C4) activated by the electron-withdrawing nitro group at C3 and the pyridine nitrogen.^[1]

The Regioselectivity Paradox

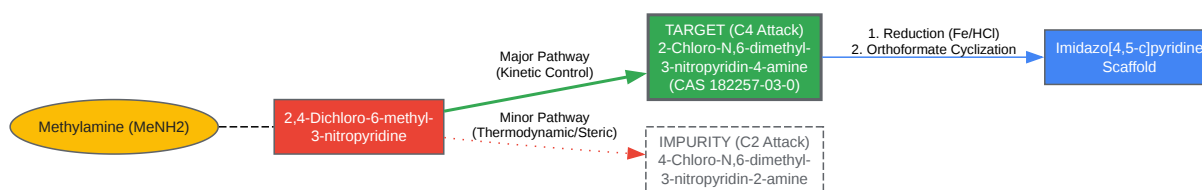
- C4 Position: Activated by the ortho-nitro group and the para-pyridine nitrogen.^[1]
- C2 Position: Activated by the ortho-pyridine nitrogen and the meta-nitro group (though the nitro group's resonance effect is strongest at ortho/para positions relative to itself).^[1]

Expert Insight: In 2,4-dichloro-3-nitropyridines, the C4 chlorine is significantly more labile toward nucleophilic attack by amines than the C2 chlorine.^[1] This is due to the stabilization of the Meisenheimer complex intermediate where the negative charge is delocalized onto the nitro group oxygen atoms (a para-like resonance contribution relative to the C4 attack site).^[1] Consequently, treating the precursor with methylamine under controlled conditions

preferentially yields the 4-methylamino product (our target) rather than the 2-methylamino regioisomer.[1]

Pathway Visualization

The following diagram illustrates the kinetic preference for the C4 substitution and the subsequent cyclization potential.



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Figure 1: Reaction pathway showing the regioselective

favoring C4 substitution due to electronic activation by the adjacent nitro group.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of the C4-isomer while suppressing the C2-isomer and bis-substitution.[1]

Materials

- Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)[1]
- Nucleophile: Methylamine (2.0 M in THF or 40% aq.[1] solution) (1.1 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

- Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10 g, 48.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
- Temperature Control: Cool the solution to 0°C using an ice bath.
 - Why: Lower temperatures enhance regioselectivity by favoring the kinetically faster reaction (C4 attack) over the C2 attack.[1]
- Addition: Add the base (TEA, 6.0 g, 58 mmol). Then, add the Methylamine solution (1.1 eq) dropwise over 30 minutes.
 - Critical Control Point: Do not add excess methylamine rapidly.[1] A large excess can lead to displacement of both chlorines, yielding the 2,4-bis(methylamino) byproduct.[1]
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]
 - Endpoint: Disappearance of starting material.[1] The product usually runs lower (more polar) than the dichloro precursor.[1]
- Work-up:
 - Quench with water (50 mL).
 - Separate the organic layer.[1]
 - Extract the aqueous layer with DCM (2 x 30 mL).[1]
 - Combine organics, wash with brine, and dry over anhydrous [1]
- Purification: Concentrate in vacuo. The crude residue is often pure enough for the next step. [1] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).[1]

Validation Criteria

- ¹H NMR (DMSO-d₆): Look for the N-Methyl doublet around 2.8-3.0 ppm and the disappearance of one aromatic proton signal if comparing to a non-chlorinated analog (though here you lose a Cl, so proton count remains similar to other isomers, but shift changes).^[1] The key is the NH signal coupling.^[1]
- LC-MS: Mass peak

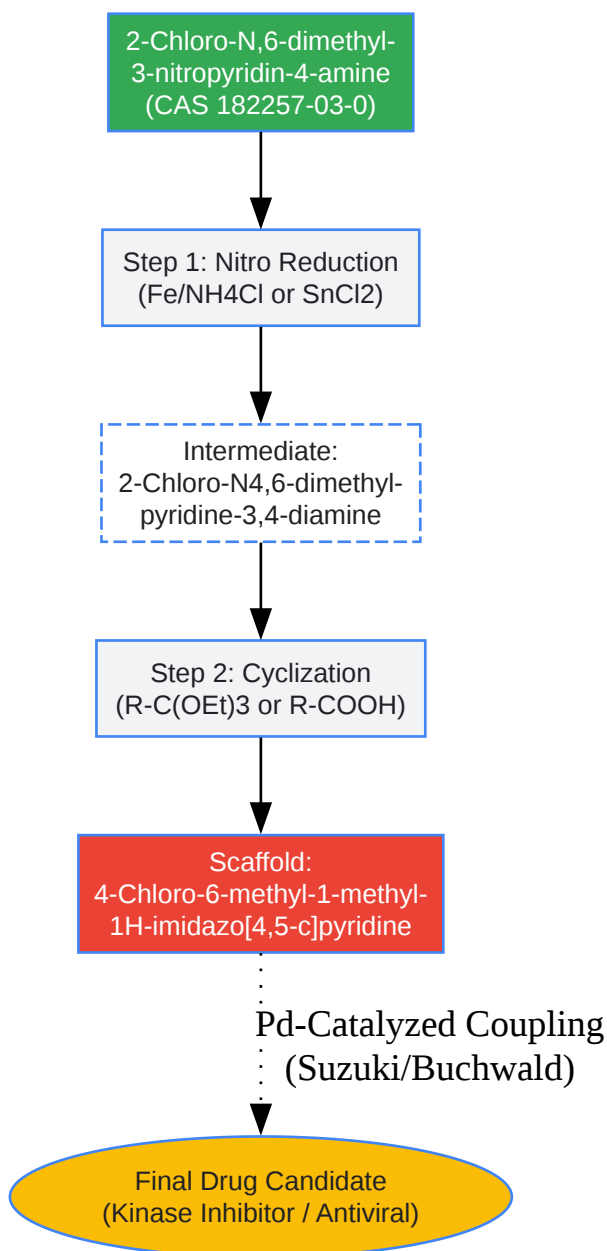
^[1]

Downstream Applications: The Imidazo[4,5-c]pyridine Route

The primary value of CAS 182257-03-0 lies in its conversion to imidazo[4,5-c]pyridines.^[1] This scaffold mimics the purine ring system (specifically adenine), making it a potent ATP-competitive inhibitor design element.^[1]

Synthesis Workflow

- Reduction: The nitro group (-NO₂) at C3 is reduced to an amine (-NH₂) using Iron/Ammonium Chloride or Hydrogenation (, Pd/C).^[1]
 - Note: Care must be taken during hydrogenation to avoid de-chlorination of the C2-Cl bond.^[1] Iron-mediated reduction is chemically selective and safer for preserving the halogen.^[1]
- Cyclization: The resulting diamine (3-amino-4-methylamino-...) is reacted with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid to close the imidazole ring.^[1]
- Functionalization: The remaining C2-Chlorine is now a versatile handle for Suzuki couplings or further reactions to attach solubilizing groups or pharmacophores.^[1]



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Figure 2: Transformation of the title compound into bioactive scaffolds.[1]

Safety & Handling

As with most nitro-chloropyridines, this compound requires strict safety adherence.[1]

- Hazards:

- Skin/Eye Irritation: Strongly irritating.[1][3] The nitro group increases lipophilicity and skin permeation.[1]
- Sensitization: Pyridine intermediates are known sensitizers.[1]
- Energetics: While not a high explosive, nitro-compounds can decompose exothermically. [1] Avoid heating the dry solid above 100°C without DSC testing.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the chloride is slow but possible over long durations).[1]

References

- ChemicalBook. (2024).[1][4] **2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE** Properties and CAS 182257-03-0. Retrieved from
- Bide Pharm. (2024).[1][5] Product Data: **2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine**. Retrieved from
- National Institutes of Health (NIH) - PubChem. (2024).[1] 2,4-Dichloro-6-methyl-3-nitropyridine (Precursor Data). Retrieved from
- Beilstein J. Org.[1] Chem. (2011).[1] Regioselective nucleophilic aromatic substitution of 2,4-dichloro-3-nitropyridine derivatives. (General mechanistic reference for pyridine regioselectivity).

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Sources

- [1. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

- [2. 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE | 182257-03-0 \[amp.chemicalbook.com\]](#)
- [3. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 \[chemicalbook.com\]](#)
- [5. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](#)
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